molecular formula C10H17NO3 B2542650 tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 186759-50-2

tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B2542650
CAS No.: 186759-50-2
M. Wt: 199.25
InChI Key: RJLZUQYWPYTGAB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group and a hydroxymethyl group attached to the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrole derivative, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyrrole ring can be reduced under specific conditions to form a dihydropyrrole derivative.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydropyrrole derivatives.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl ester group and a hydroxymethyl group on the pyrrole ring

Biological Activity

tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, also referred to by its CAS number 205444-34-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • Structure : The compound features a pyrrole ring with a hydroxymethyl group and a tert-butyl ester functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Below are key findings:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies have shown that pyrrole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential protective effects against oxidative damage in various tissues .

Anti-inflammatory Properties

Compounds derived from pyrrole structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could position this compound as a candidate for further investigation in inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Antioxidant Study Demonstrated that similar pyrrole derivatives effectively scavenge free radicals and protect against oxidative stress-induced apoptosis in cell lines .
Neuroprotection Related compounds showed neuroprotective effects by activating ERK/MAPK and PI3K/Akt pathways, suggesting potential for this compound in neurodegenerative conditions .
Anti-inflammatory Activity Pyrrole derivatives exhibited the ability to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory disorders .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-5,8,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLZUQYWPYTGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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